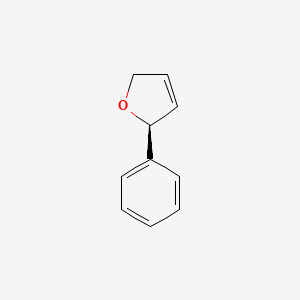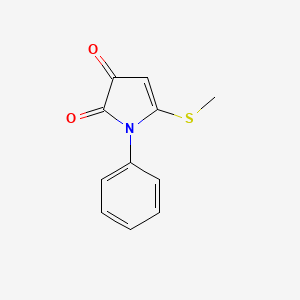
(S)-2-phenyl-2,5-dihydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-phenyl-2,5-dihydrofuran is an organic compound characterized by a furan ring with a phenyl group attached to the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-phenyl-2,5-dihydrofuran typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetaldehyde and 1,3-butadiene.
Cyclization Reaction: The key step involves a cyclization reaction where phenylacetaldehyde reacts with 1,3-butadiene under acidic conditions to form the furan ring.
Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chromatography or the use of chiral catalysts are employed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-phenyl-2,5-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenyl-substituted furanones.
Reduction: Reduction reactions can convert the furan ring into a tetrahydrofuran ring.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions are commonly used, with reagents such as aluminum chloride (AlCl₃) as the catalyst.
Major Products
Oxidation: Phenyl-substituted furanones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various phenyl-substituted derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
Chemistry
(S)-2-phenyl-2,5-dihydrofuran is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies due to its structural similarity to biologically active molecules.
Medicine
The compound has shown promise in medicinal chemistry as a scaffold for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound is used in the synthesis of polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.
Mécanisme D'action
The mechanism by which (S)-2-phenyl-2,5-dihydrofuran exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan ring and phenyl group contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-phenylfuran: Lacks the dihydro component, making it less flexible.
2,5-dihydrofuran: Lacks the phenyl group, reducing its potential for aromatic interactions.
Tetrahydrofuran: Fully saturated, leading to different chemical reactivity.
Uniqueness
(S)-2-phenyl-2,5-dihydrofuran is unique due to the combination of the furan ring, phenyl group, and the specific (S)-configuration. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H10O |
|---|---|
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
(2S)-2-phenyl-2,5-dihydrofuran |
InChI |
InChI=1S/C10H10O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-7,10H,8H2/t10-/m0/s1 |
Clé InChI |
WQMKMOVWAJSEFA-JTQLQIEISA-N |
SMILES isomérique |
C1C=C[C@H](O1)C2=CC=CC=C2 |
SMILES canonique |
C1C=CC(O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14278912.png)

![2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde](/img/structure/B14278926.png)
![2-Propen-1-amine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14278933.png)
![N-[(Piperidine-1-carbothioyl)sulfanyl]formamide](/img/structure/B14278939.png)
![[1,1'-Biphenyl]diol, 4-chloro-](/img/structure/B14278942.png)



![3-Hydroxy-4-[(octadec-9-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B14278968.png)
![1-[(Octadecyloxy)methyl]pyrene](/img/structure/B14278970.png)
